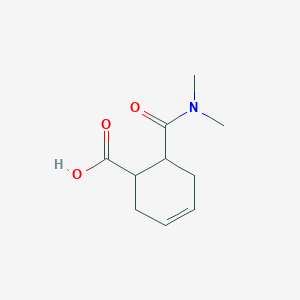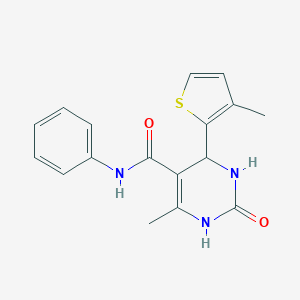![molecular formula C11H17B B228168 3-Bromotricyclo[4.3.1.13,8]undecane CAS No. 14504-84-8](/img/structure/B228168.png)
3-Bromotricyclo[4.3.1.13,8]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromotricyclo[4.3.1.13,8]undecane is a bicyclic organic compound that belongs to the family of tricyclic compounds. It has been widely studied for its potential applications in various fields, such as organic synthesis, material science, and medicinal chemistry.3.1.13,8]undecane.
Wissenschaftliche Forschungsanwendungen
3-Bromotricyclo[4.3.1.13,8]undecane has been studied for its potential applications in various fields. In organic synthesis, it has been used as a building block for the synthesis of more complex compounds. In material science, it has been used as a precursor for the synthesis of new materials with unique properties. In medicinal chemistry, it has been studied for its potential as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 3-Bromotricyclo[4.3.1.13,8]undecane is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, leading to changes in their activity and function. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
3-Bromotricyclo[4.3.1.13,8]undecane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Bromotricyclo[4.3.1.13,8]undecane is its relatively simple synthesis method. It can also be easily modified to introduce different functional groups, allowing for the synthesis of a wide range of compounds. However, one limitation is its low solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Bromotricyclo[4.3.1.13,8]undecane. One direction is the further exploration of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is the development of new synthetic methods for the synthesis of more complex derivatives. Additionally, the study of its interactions with proteins and enzymes in the body may provide insights into its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of 3-Bromotricyclo[4.3.1.13,8]undecane can be achieved through several methods, including the Diels-Alder reaction and the Pauson-Khand reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclic compound. The Pauson-Khand reaction involves the reaction of an alkyne with a carbonyl compound and a transition metal catalyst to form a cyclopentenone.
Eigenschaften
IUPAC Name |
3-bromotricyclo[4.3.1.13,8]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br/c12-11-2-1-8-3-9(6-11)5-10(4-8)7-11/h8-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAXQKXJBDAUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506027 |
Source


|
| Record name | 3-Bromotricyclo[4.3.1.1~3,8~]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14504-84-8 |
Source


|
| Record name | 3-Bromotricyclo[4.3.1.1~3,8~]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
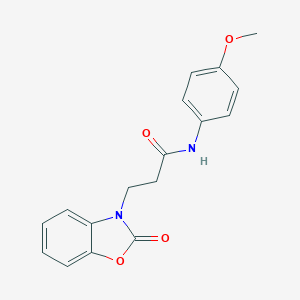
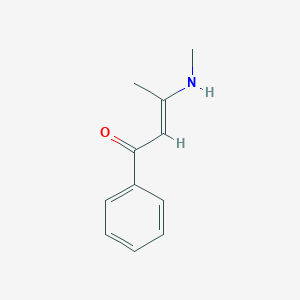
![(4Z)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B228103.png)

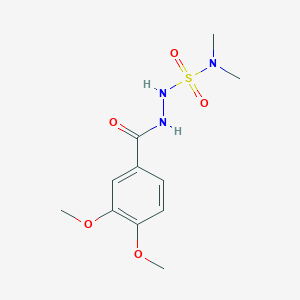
![3-[[5-(3-Methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid](/img/structure/B228114.png)


![3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B228129.png)
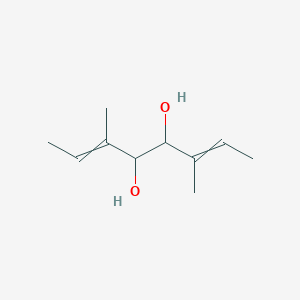
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B228143.png)
